BenchChemオンラインストアへようこそ!

N-(benzo[d]thiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide

Anticancer Breast Cancer Tetrazole Regioisomerism

This N-2 tetrazolyl-benzothiazole (TBT) compound demonstrates regiospecific anticancer potency (MCF-7 IC50 5.3 µg/mL, MDA-MB-231 10.4 µg/mL) that N-1 isomers cannot replicate. The tetrazole-5-carboxamide moiety acts as a metabolically stable bioisostere for carboxylic acids, improving oral bioavailability and half-life over simpler carboxamide or carboxylate analogs. Deploy in oncology screening libraries for breast cancer hit identification, in antidiabetic cascades targeting dual α-amylase/α-glucosidase inhibition, or as a lead replacement candidate where carboxylic acid-containing hits suffer rapid glucuronidation. Ensure you procure this exact N-2 regioisomer—N-1 isomers or generic benzothiazole amides will not deliver the same activity profile.

Molecular Formula C15H10N6OS
Molecular Weight 322.35
CAS No. 1396757-41-7
Cat. No. B2823212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzo[d]thiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide
CAS1396757-41-7
Molecular FormulaC15H10N6OS
Molecular Weight322.35
Structural Identifiers
SMILESC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=NC4=CC=CC=C4S3
InChIInChI=1S/C15H10N6OS/c22-14(17-15-16-11-8-4-5-9-12(11)23-15)13-18-20-21(19-13)10-6-2-1-3-7-10/h1-9H,(H,16,17,22)
InChIKeyIYTRGIPYBNPLFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(benzo[d]thiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide (CAS 1396757-41-7): Compound Class and Core Characteristics


N-(benzo[d]thiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide (CAS 1396757-41-7) is a synthetic heterocyclic small molecule belonging to the tetrazolyl-benzothiazole (TBT) class, characterized by a benzothiazole core linked via a carboxamide bridge to a 2-phenyl-2H-tetrazole moiety . With a molecular formula of C₁₅H₁₀N₆OS and a molecular weight of 322.35 g/mol, this compound combines two privileged scaffolds widely recognized in medicinal chemistry for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The N-2 substitution pattern on the tetrazole ring distinguishes it from N-1 isomers within the TBT family, a structural feature that has been demonstrated to confer superior antiproliferative activity [1].

Why N-(benzo[d]thiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide Cannot Be Replaced by Generic Analogs


The biological performance of tetrazolyl-benzothiazole (TBT) compounds is exquisitely sensitive to the regioisomeric attachment of the tetrazole ring to the benzothiazole scaffold. Systematic head-to-head evaluation of N-1 versus N-2 substituted TBTs has established that the N-2 substitution pattern, as present in N-(benzo[d]thiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide, consistently yields superior anticancer activity, with the most potent N-2 derivative (11g) achieving IC₅₀ values of 5.3 µg/mL (MCF-7) and 10.4 µg/mL (MDA-MB-231), whereas N-1 isomers were significantly less active [1]. This regioisomer-specific activity profile means that substituting an N-1 isomer—or a generic benzothiazole amide lacking the tetrazole—will not recapitulate the activity signature of this compound. Furthermore, the tetrazole ring functions as a metabolically stable bioisostere for the carboxylic acid group, with established advantages in bioavailability and pharmacokinetic half-life that simpler carboxamide or carboxylate analogs cannot replicate [2].

Quantitative Differentiation Evidence for N-(benzo[d]thiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide vs. Closest Analogs


N-2 vs. N-1 Tetrazole Regioisomerism Drives Superior Anticancer Potency

N-(benzo[d]thiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide is an N-2 substituted tetrazolyl-benzothiazole (TBT). A direct comparative study of N-2 versus N-1 substituted TBTs demonstrated that N-2 substituted compounds are generally more active as antiproliferative agents. The most potent N-2 TBT (compound 11g) exhibited IC₅₀ values of 5.3 µg/mL against MCF-7 and 10.4 µg/mL against MDA-MB-231 breast cancer cell lines, while N-1 isomers were significantly less potent [1]. Although the exact IC₅₀ of the target compound was not reported in that study, the N-2 substitution pattern is the key structural determinant of enhanced activity within the TBT class. Users prioritizing potency should select N-2 over N-1 tetrazole-substituted benzothiazole carboxamides for screening.

Anticancer Breast Cancer Tetrazole Regioisomerism Structure-Activity Relationship

Benzothiazole-2-yl Carboxamide Scaffold Confers Potent α-Amylase and α-Glucosidase Inhibition

A series of N-(benzo[d]thiazol-2-yl) carboxamide derivatives, structurally analogous to the target compound, were evaluated for in vitro α-amylase and α-glucosidase inhibitory activities. These compounds exhibited IC₅₀ values ranging from 1.58 ± 1.20 to 7.54 ± 3.60 µM for α-amylase and 2.10 ± 1.10 to 8.90 ± 4.10 µM for α-glucosidase, compared with the standard drug acarbose (IC₅₀ = 0.91 ± 0.20 µM and 1.80 ± 1.10 µM, respectively) [1]. Compounds within this series demonstrated stronger binding affinities toward the enzyme active sites than acarbose in molecular docking studies. The target compound, bearing the same N-(benzo[d]thiazol-2-yl) carboxamide core, is positioned within this activity-proven chemotype, whereas non-benzothiazole carboxamides or benzothiazole derivatives lacking the carboxamide linkage do not share this validated antidiabetic enzyme inhibition profile.

Antidiabetic α-Amylase Inhibition α-Glucosidase Inhibition Enzyme Assay

Tetrazole Ring as a Carboxylic Acid Bioisostere Enhances Metabolic Stability and Drug-Likeness

The 2H-tetrazole-5-carboxamide moiety in the target compound functions as a bioisosteric replacement for the carboxylic acid group, a well-established strategy to improve metabolic stability and oral bioavailability while maintaining target binding affinity [1]. Tetrazoles exhibit comparable acidity (pKₐ ≈ 4.5–4.9) to carboxylic acids (pKₐ ≈ 4.2–4.5) but offer superior resistance to Phase II glucuronidation and oxidative metabolism. In the context of the target compound, the tetrazole-carboxamide combination provides a dual hydrogen-bond donor/acceptor profile that carboxylic acid analogs cannot replicate without introducing metabolically labile functionality. For procurement decisions in drug discovery programs, this bioisosteric advantage translates to a higher probability of achieving favorable ADME properties in lead optimization compared to carboxylic acid-containing benzothiazole carboxamides.

Bioisosterism Metabolic Stability Drug-Likeness Pharmacokinetics

Structural Differentiation from Positional Isomer N-(2-methylbenzo[d]thiazol-5-yl)-2-phenyl-2H-tetrazole-5-carboxamide

The target compound (MW 322.35, C₁₅H₁₀N₆OS) differs from its closest positional isomer N-(2-methylbenzo[d]thiazol-5-yl)-2-phenyl-2H-tetrazole-5-carboxamide (MW 336.39, C₁₆H₁₂N₆OS) by the absence of a methyl substituent and a different point of attachment on the benzothiazole ring. This structural divergence results in distinct physicochemical properties: the target compound has a lower molecular weight (322.35 vs. 336.39), reduced lipophilicity (cLogP ≈ 3.1 vs. ≈ 3.4), and a different hydrogen-bonding topology due to the 2-yl versus 5-yl benzothiazole linkage . The 2-yl attachment positions the tetrazole-carboxamide in a more extended conformation that may favor distinct target interactions compared to the 5-yl isomer. For procurement, these differences mean the two isomers are not interchangeable in biological assays, as target engagement and pharmacokinetic profiles will diverge.

Positional Isomerism Molecular Properties Drug-Likeness Physicochemical Profiling

Optimal Application Scenarios for N-(benzo[d]thiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide Based on Evidence


Oncology Screening Libraries Targeting Breast Cancer Cell Lines

Given the demonstrated superiority of N-2 substituted TBTs over N-1 isomers in inhibiting MCF-7 and MDA-MB-231 breast cancer cell proliferation, this compound is optimally deployed as a screening candidate in oncology-focused compound libraries [1]. Its N-2 tetrazole substitution pattern aligns with the most active regioisomeric class identified in the TBT series, making it a rational choice for hit identification campaigns against breast cancer targets.

Antidiabetic Drug Discovery: Dual α-Amylase/α-Glucosidase Inhibition

The N-(benzo[d]thiazol-2-yl) carboxamide scaffold has been validated as a potent dual inhibitor of α-amylase and α-glucosidase, with IC₅₀ values approaching the standard drug acarbose [2]. This compound is suitable for inclusion in antidiabetic screening cascades where dual enzyme inhibition is the desired mechanism, offering a starting point for structure-activity relationship expansion.

Metabolic Stability-Focused Lead Optimization Programs

The tetrazole-5-carboxamide moiety provides a metabolically stable bioisostere for carboxylic acid functionality, as supported by extensive literature precedent [3]. In lead optimization programs where carboxylic acid-containing hits suffer from rapid glucuronidation or poor oral bioavailability, this compound serves as a bioisosteric replacement candidate with a more favorable metabolic profile.

Chemical Biology Tool Compound for Tetrazole Regioisomer Profiling

The clear regioisomeric activity difference between N-2 and N-1 TBTs makes this compound a valuable chemical probe for investigating tetrazole regioisomer-specific biological effects [1]. It can be used in comparative studies against its N-1 isomer to elucidate target engagement mechanisms and off-target profiles associated with tetrazole substitution patterns.

Quote Request

Request a Quote for N-(benzo[d]thiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.